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Compound of Interest

Compound Name: Acefylline piperazine

Cat. No.: B10775789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical structure, and

physicochemical properties of Acefylline Piperazine. The information is curated for

professionals in the fields of pharmaceutical research and drug development, presenting

detailed experimental protocols, quantitative data, and visualizations of key pathways and

workflows.

Introduction
Acefylline piperazine is a synthetic xanthine derivative that functions as a bronchodilator and

cardiac stimulant.[1][2] It is a salt composed of acefylline (also known as theophylline-7-acetic

acid) and piperazine.[3][4] The primary therapeutic application of Acefylline piperazine is in

the symptomatic relief of bronchospasm associated with respiratory conditions like asthma and

chronic bronchitis.[1] The piperazine component is utilized to form a salt, which enhances the

solubility of the active acefylline component.[1]

The pharmacological effect of acefylline, the active moiety, is primarily attributed to its action as

an adenosine receptor antagonist and an inhibitor of phosphodiesterase (PDE) enzymes.[5][6]

This dual mechanism leads to the relaxation of smooth muscles in the airways, thereby

increasing airflow and alleviating respiratory distress.[1]
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Chemical Structure and Physicochemical Properties
Acefylline piperazine is a salt formed between the acidic acefylline and the basic piperazine.

The compound can exist in different stoichiometric ratios, with a 2:1 ratio of acefylline to

piperazine being commonly noted.[7] The crystal structure involves hydrogen bonding between

the carboxylate of acefylline and the protonated amine groups of piperazine.[5]

Chemical Identifiers
Identifier Acefylline

Acefylline Piperazine (2:1
Salt)

IUPAC Name

(1,3-Dimethyl-2,6-dioxo-

1,2,3,6-tetrahydro-7H-purin-7-

yl)acetic acid[4]

2-(1,3-dimethyl-2,6-dioxo-

purin-7-yl)acetic

acid;piperazine[2]

CAS Number 652-37-9[4] 18833-13-1[7]

Molecular Formula C₉H₁₀N₄O₄[8] C₂₂H₃₀N₁₀O₈ (as a 2:1 salt)[9]

SMILES
Cn1c(=O)c2c(ncn2CC(=O)O)n

(C)c1=O[8]

CN1C2=C(C(=O)N(C1=O)C)N(

C=N2)CC(=O)O.C1CNCCN1[3

]

InChI

InChI=1S/C9H10N4O4/c1-11-

7-6(8(16)12(2)9(11)17)13(4-

10-7)3-5(14)15/h4H,3H2,1-

2H3,(H,14,15)[4]

InChI=1S/C9H10N4O4.C4H10

N2/c1-11-7-

6(8(16)12(2)9(11)17)13(4-10-

7)3-5(14)15;1-2-6-4-3-5-

1/h4H,3H2,1-2H3,(H,14,15);5-

6H,1-4H2[2]

Physicochemical Properties
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Property Value Reference

Molecular Weight 238.20 g/mol (Acefylline) [8]

324.34 g/mol (1:1 Salt) [2]

562.54 g/mol (2:1 Salt,

approximate)
[10]

Melting Point 271 °C (Acefylline) [11]

238-240 °C (Acefylline

Piperazine)
[1]

Boiling Point 555.7 °C (Predicted) [1]

Appearance
White to off-white crystalline

powder
[1]

logP (Octanol/Water) -1.482 (Predicted) [8]

Topological Polar Surface Area 120 Å² (1:1 Salt) [2]

Hydrogen Bond Donor Count 3 (1:1 Salt) [2]

Hydrogen Bond Acceptor

Count
7 (1:1 Salt) [2]

Crystal Structure Data
The crystal structure of acefylline in combination with coformers like piperazine has been

investigated.[5] The primary interaction is an acid-base reaction where the carboxylic acid

proton of acefylline is transferred to the nitrogen atom of piperazine.[5] This results in strong

charge-assisted hydrogen bonds. Key intermolecular interactions and their approximate bond

lengths are summarized below.
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Interaction Type Bond Approximate Length (Å)

Hydrogen Bond N−H···O 2.16

Hydrogen Bond N−H···N 1.77 - 2.26

Hydrogen Bond O−H···O 1.70 - 1.87

Weak Interaction C−H···O 2.56

Data derived from crystal

structure analysis of acefylline

with various coformers,

including piperazine.[5]

Synthesis of Acefylline Piperazine
The synthesis of Acefylline Piperazine is a two-step process. The first step is the synthesis of

the active pharmaceutical ingredient, acefylline (theophylline-7-acetic acid). The second step is

the formation of the piperazine salt.

Synthesis Workflow
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Step 1: Synthesis of Acefylline

Step 2: Salt Formation

N,N-1,3-dimethyl-4-amino-
5-formamido group urea piperazine

Formation of
Theophylline Sodium Salt

Sodium Hydroxide Solution

Condensation Reaction

Sodium Chloroacetate
Solution

Acidification (H₂SO₄)

Crystallization & Isolation
of Acefylline

Acefylline

Solvent Slurry Grinding

Piperazine

Isolation & Drying of
Acefylline Piperazine

Click to download full resolution via product page

Caption: General workflow for the two-step synthesis of Acefylline Piperazine.
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Experimental Protocols
Step 1: Synthesis of Theophylline-7-acetic acid (Acefylline)[12]

This protocol is based on the method described in patent CN103360393A.[12]

Formation of Theophylline Sodium Salt:

An aqueous solution of sodium hydroxide is heated to 40°C.

N,N-1,3-dimethyl-4-amino-5-formamido group urea piperazine is added to the heated

sodium hydroxide solution. The molar ratio of the urea derivative to sodium hydroxide

should be approximately 1:1.05 to 1:1.10.

The reaction mixture is heated further to 90°C and maintained at 90-95°C for 30 minutes

to ensure the complete formation of the theophylline sodium salt.

Condensation Reaction:

The reaction mixture is cooled to a temperature between 55-65°C.

An aqueous solution of sodium chloroacetate is added dropwise to the theophylline

sodium salt solution over a period of 20-60 minutes. The molar ratio of theophylline

sodium salt to sodium chloroacetate should be approximately 1:1.0 to 1:1.1.

The condensation reaction is allowed to proceed for 1-2 hours at 55-65°C. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

During the reaction, the pH is maintained between 8 and 12 by adding an aqueous

solution of sodium carbonate to ensure the starting material dissolves completely.

Acidification and Isolation:

Once the reaction is complete, the aqueous solution containing the sodium salt of

theophylline-7-acetic acid is cooled.

The pH of the solution is adjusted to 2-2.5 using a mineral acid such as 50% sulfuric acid.
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This acidification step causes the precipitation of theophylline-7-acetic acid (acefylline).

The product is then isolated by filtration, washed, and dried. Decolorization with activated

carbon can be performed before acidification if necessary.

Step 2: Formation of Acefylline Piperazine Salt[5]

This protocol is a general method based on cocrystallization techniques.[5]

Preparation:

Acefylline (theophylline-7-acetic acid) and piperazine are combined in a desired

stoichiometric ratio (e.g., 2:1 molar ratio).

A suitable solvent is added to form a slurry. The choice of solvent can influence the crystal

form and yield.

Grinding:

The slurry of the components is ground together using a mortar and pestle or a

mechanical grinder.

Grinding is continued until a uniform solid is obtained. This process facilitates the acid-

base reaction and formation of the salt.

Isolation and Purification:

The resulting solid, Acefylline Piperazine, is collected.

It may be washed with a small amount of a non-polar solvent to remove any unreacted

starting materials and then dried under vacuum.

The purity and structure of the final product should be confirmed using analytical

techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR)

spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathway
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Acefylline piperazine exerts its bronchodilatory effects through a dual mechanism involving

the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE)

enzymes.[1][5][6]

Adenosine Receptor Antagonism: Adenosine is a signaling molecule that can cause

bronchoconstriction in sensitive individuals. By blocking adenosine receptors on the smooth

muscle cells of the airways, acefylline prevents this constriction.[5]

Phosphodiesterase (PDE) Inhibition: PDE enzymes are responsible for breaking down cyclic

adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle

relaxation. Acefylline inhibits these enzymes, leading to an accumulation of intracellular

cAMP.[6] Increased cAMP levels activate Protein Kinase A (PKA), which in turn

phosphorylates downstream targets, ultimately resulting in the relaxation of bronchial smooth

muscle and bronchodilation.[13]
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Caption: The dual mechanism of action of Acefylline leading to bronchodilation.

Conclusion
This guide has provided a detailed technical overview of Acefylline Piperazine, covering its

synthesis from precursors to the final salt form, its detailed chemical structure, and its

mechanism of action. The provided experimental protocols and structured data tables serve as

a valuable resource for researchers and professionals in drug development. The visualizations

of the synthesis workflow and signaling pathway offer a clear conceptual understanding of the

key processes involved. Further research into different crystal polymorphs and formulation

strategies could lead to improved therapeutic profiles for this established bronchodilator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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